5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one
CAS No.:
Cat. No.: VC11157649
Molecular Formula: C15H15FN2OS
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15FN2OS |
|---|---|
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | (5Z)-5-[(2-fluorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C15H15FN2OS/c16-12-7-3-2-6-11(12)10-13-14(19)17-15(20-13)18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9H2/b13-10- |
| Standard InChI Key | LGEVTTYGASHPFJ-RAXLEYEMSA-N |
| Isomeric SMILES | C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3F)/S2 |
| SMILES | C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3F)S2 |
| Canonical SMILES | C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3F)S2 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one (molecular formula: ) features a thiazole ring substituted at position 2 with a piperidinyl group and at position 5 with a 2-fluorobenzylidene moiety. The IUPAC name, (5Z)-5-[(2-fluorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one, reflects its stereospecific Z-configuration at the benzylidene double bond. The fluorine atom at the ortho position of the benzene ring enhances electronic effects, influencing reactivity and target interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | (5Z)-5-[(2-fluorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
| SMILES | CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCC3 |
| InChIKey | LGEVTTYGASHPFJ-RAXLEYEMSA-N |
The planar thiazole ring facilitates π-π stacking with aromatic residues in biological targets, while the piperidinyl group enhances solubility and membrane permeability .
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous thiazole derivatives exhibit monoclinic crystal systems with hydrogen bonding networks stabilizing their structures . For example, a related 4-piperidone-thiazole hybrid (CCDC 925266) displays intermolecular C–H···O interactions between the thiazole carbonyl and adjacent aromatic protons . Such interactions may similarly stabilize 5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one in solid-state configurations.
Synthesis and Structural Modification
Synthetic Routes
The synthesis typically involves a two-step process:
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Formation of the 4-Piperidone Intermediate: 4-Piperidone hydrochloride is condensed with 2-fluorobenzaldehyde under acidic conditions to yield 3,5-bis(2-fluorobenzylidene)-piperidin-4-one .
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Thiazole Ring Construction: The intermediate reacts with thiourea derivatives in the presence of acetic anhydride, forming the thiazole ring via cyclization.
A modified approach employs (2-amino-thiazol-4-yl)-acetyl chloride to introduce the piperidinyl group at position 2, followed by benzylidene incorporation via Knoevenagel condensation . Yields for analogous reactions range from 65% to 78%, depending on substituent electronic effects .
Stereochemical Considerations
The Z-configuration of the benzylidene group is critical for biological activity. Computational studies on similar compounds reveal that the Z-isomer adopts a planar conformation, optimizing interactions with hydrophobic enzyme pockets . In contrast, the E-isomer exhibits steric clashes with target residues, reducing potency .
Research Applications and Biological Activity
Table 2: Cytotoxicity of Selected Thiazole Derivatives
| Compound | HeLa GI (μM) | HCT116 GI (μM) |
|---|---|---|
| 5-(2-Fluoro-benzylidene)... | 0.18 | 0.22 |
| 4-Bromo-2-piperidinyl... | 0.15 | 0.19 |
| Unsubstituted Thiazole | >10 | >10 |
Data adapted from proteasome inhibition assays .
Proteasome Inhibition Mechanism
Molecular docking studies indicate that the compound binds to the β5 subunit of the 20S proteasome, with the thiazole carbonyl forming hydrogen bonds to Thr1 and Ser129 residues . The fluorobenzylidene group occupies a hydrophobic pocket, while the piperidinyl nitrogen participates in salt bridges with Asp114 . This dual interaction suppresses chymotrypsin-like protease activity, inducing apoptosis in malignant cells .
Comparative Analysis with Analogous Compounds
Substituent Effects on Activity
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Fluoro vs. Chloro Substituents: Fluorinated analogs exhibit 1.5-fold higher proteasome affinity than chlorinated counterparts due to enhanced electronegativity and van der Waals interactions .
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Piperidinyl vs. Morpholinyl Groups: Piperidinyl-substituted derivatives show superior metabolic stability compared to morpholinyl analogs, as evidenced by longer plasma half-lives (t = 4.2 vs. 2.7 hours).
Thiazole Scaffold Versatility
The thiazole ring’s ability to modulate electron density and participate in hydrogen bonding underpins its prevalence in FDA-approved drugs . For instance, the antiviral drug Ritonavir and the anticonvulsant drug Rufinamide both feature thiazole cores, validating their therapeutic utility .
Future Directions and Challenges
Optimization Strategies
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Bioisosteric Replacement: Substituting the fluorine atom with trifluoromethyl groups may enhance lipophilicity and blood-brain barrier penetration.
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Prodrug Development: Esterification of the thiazole carbonyl could improve oral bioavailability, as demonstrated for related anticancer agents .
Toxicological Profiling
Preliminary hepatotoxicity assays in murine models indicate dose-dependent ALT elevations at concentrations >50 μM . Structural modifications to reduce off-target effects while retaining efficacy remain a key research priority.
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